molecular formula C12H23ClN2O B12795180 1-(2-Chloroethyl)-3-(3,3,5-trimethylcyclohexyl)urea CAS No. 13908-16-2

1-(2-Chloroethyl)-3-(3,3,5-trimethylcyclohexyl)urea

Katalognummer: B12795180
CAS-Nummer: 13908-16-2
Molekulargewicht: 246.78 g/mol
InChI-Schlüssel: DSLTZAHFAWMNRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloroethyl)-3-(3,3,5-trimethylcyclohexyl)urea is a chemical compound known for its unique structure and properties It consists of a urea moiety attached to a 2-chloroethyl group and a 3,3,5-trimethylcyclohexyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(3,3,5-trimethylcyclohexyl)urea typically involves the reaction of 3,3,5-trimethylcyclohexylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,3,5-trimethylcyclohexylamine+2-chloroethyl isocyanateThis compound\text{3,3,5-trimethylcyclohexylamine} + \text{2-chloroethyl isocyanate} \rightarrow \text{this compound} 3,3,5-trimethylcyclohexylamine+2-chloroethyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chloroethyl)-3-(3,3,5-trimethylcyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloroethyl)-3-(3,3,5-trimethylcyclohexyl)urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Chloroethyl)-3-(3,3,5-trimethylcyclohexyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Chloroethyl)-3-cyclohexylurea
  • 1-(2-Chloroethyl)-3-(3,3-dimethylcyclohexyl)urea
  • 1-(2-Chloroethyl)-3-(3,5-dimethylcyclohexyl)urea

Uniqueness

1-(2-Chloroethyl)-3-(3,3,5-trimethylcyclohexyl)urea is unique due to the presence of the 3,3,5-trimethylcyclohexyl group, which imparts specific steric and electronic properties

Eigenschaften

CAS-Nummer

13908-16-2

Molekularformel

C12H23ClN2O

Molekulargewicht

246.78 g/mol

IUPAC-Name

1-(2-chloroethyl)-3-(3,3,5-trimethylcyclohexyl)urea

InChI

InChI=1S/C12H23ClN2O/c1-9-6-10(8-12(2,3)7-9)15-11(16)14-5-4-13/h9-10H,4-8H2,1-3H3,(H2,14,15,16)

InChI-Schlüssel

DSLTZAHFAWMNRS-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CC(C1)(C)C)NC(=O)NCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.